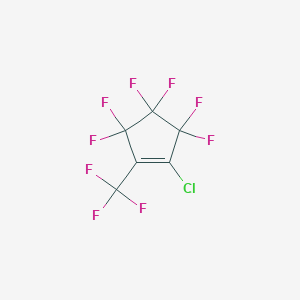

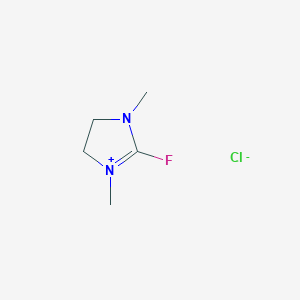

![molecular formula C11H5F3N2O B3040941 2-[2-(Trifluoromethoxy)benzylidene]malononitrile CAS No. 255820-39-4](/img/structure/B3040941.png)

2-[2-(Trifluoromethoxy)benzylidene]malononitrile

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzylidenemalononitrile derivatives, such as TFMB, can be achieved by Knoevenagel condensation of benzaldehyde and malononitrile . This process involves the use of catalysts like Ti-hydrotalcite and Zn-hydrotalcite . The catalysts are prepared using a combustion method with glycine or glycerol as a fuel . The reaction mechanism and kinetics are established using the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model .Molecular Structure Analysis

The molecular structure of TFMB is characterized by the presence of a trifluoromethoxy group and a benzylidene group attached to a malononitrile core. The trifluoromethoxy group is an unusual substituent that has been the subject of increased study due to its unique properties .Chemical Reactions Analysis

The primary chemical reaction involving TFMB is the Knoevenagel condensation of benzaldehyde with malononitrile . This reaction is facilitated by catalysts such as Ti-hydrotalcite and Zn-hydrotalcite . The reaction exhibits second-order kinetics, with all species being weakly adsorbed .Physical And Chemical Properties Analysis

TFMB is characterized by its molecular formula C11H5F3N2O and a molecular weight of 238.16 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación

- Anticancer Agents : Researchers have explored the potential of benzylidene malononitrile derivatives as anticancer agents. Their unique structure and reactivity make them interesting candidates for drug development .

- Antimicrobial Properties : Benzylidene malononitrile derivatives have demonstrated antimicrobial activity against bacteria and fungi. This property could be harnessed for developing novel antibiotics .

- Enzyme Inhibitors : Benzylidene malononitrile compounds can act as enzyme inhibitors. By targeting specific enzymes, they may play a role in modulating biological pathways and treating diseases .

- Fluorescence-Based Assays : Researchers have used benzylidene malononitrile derivatives in fluorescence-based assays. These compounds can serve as probes to detect specific molecules or cellular processes .

- Fluorinated Building Blocks : The trifluoromethoxy group in 2-[2-(Trifluoromethoxy)benzylidene]malononitrile makes it a valuable fluorinated building block. Chemists can use it to synthesize other complex molecules with enhanced properties .

- Aromatic Fragrance : The benzylidene malononitrile structure contributes to its aromatic character. Perfumers and flavorists may explore its use in creating unique scents and flavors .

- Organic Semiconductors : Benzylidene malononitrile derivatives have been investigated for their semiconducting properties. These materials could find applications in organic electronics and optoelectronics .

Pharmaceutical Industries

Pharmacology

Biotechnology

Specialty Chemicals

Perfumery and Flavors

Materials Science

Safety and Hazards

Propiedades

IUPAC Name |

2-[[2-(trifluoromethoxy)phenyl]methylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F3N2O/c12-11(13,14)17-10-4-2-1-3-9(10)5-8(6-15)7-16/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXODVZSJFKMLRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C(C#N)C#N)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Trifluoromethoxy)benzylidene]malononitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

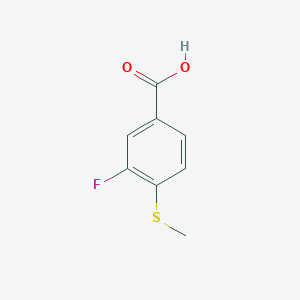

![N1-(5-([2-Oxo-2-(2,3,4-trifluoroanilino)ethyl]thio)-1,3,4-thiadiazol-2-YL)-2-chloroacetamide](/img/structure/B3040859.png)

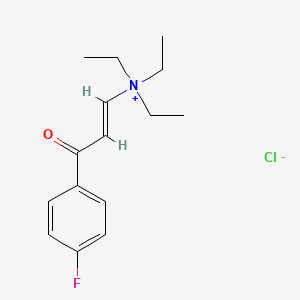

![2-{[5-(Trifluoromethyl)-2-pyridyl]sulphonyl}ethyl 2,3,3-trichloroacrylate](/img/structure/B3040863.png)

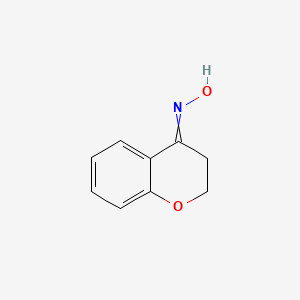

![Ethyl 4-[(2-chloro-3-pyridyl)oxy]-5,8-difluoroquinoline-3-carboxylate](/img/structure/B3040864.png)

![2-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylethanol](/img/structure/B3040871.png)

![N2-[4-chloro-2-({[3-chloro-5-(trifluoromethyl)-2-pyridyl]carbonyl}amino)-5-fluorophenyl]-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B3040878.png)

![5-methyl-4-nitro-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]-1H-pyrazole](/img/structure/B3040880.png)